molecular formula C16H19BrN2O3S2 B2392004 5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-SULFONAMIDE CAS No. 1428357-62-3

5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-SULFONAMIDE

Cat. No.: B2392004
CAS No.: 1428357-62-3
M. Wt: 431.36
InChI Key: HMNJQGVMHFHNGQ-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide is a synthetic sulfonamide derivative of significant interest in antimicrobial research, particularly in the urgent field of combating multidrug-resistant bacterial pathogens. This compound integrates a 5-bromothiophene sulfonamide moiety, a structure demonstrated in closely related analogs to exhibit potent activity against critical priority bacteria. Recent studies on similar 5-bromo-N-alkylthiophene-2-sulfonamides have shown exceptional efficacy against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae sequence type 147, a globally disseminated carbapenem-resistant pathogen . One such analog reported a remarkably low Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 µg/mL, indicating strong potential for lead development . The dimethylaminoethyl group in its structure is a recognized pharmacophore in medicinal chemistry, known to influence the pharmacokinetic profile of drug molecules . The compound's proposed mechanism of action is linked to the sulfonamide class, which traditionally acts as a competitive antagonist of 4-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway . Furthermore, in-silico molecular docking studies of related compounds suggest additional interactions, such as hydrogen bonding and hydrophobic contacts, with bacterial target proteins, which may underpin their enhanced efficacy against resistant strains . This reagent is intended for non-clinical research applications, including in vitro antibacterial screening, structure-activity relationship (SAR) studies, and the investigation of novel mechanisms to overcome antibiotic resistance. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3S2/c1-19(2)13(11-3-4-14-12(9-11)7-8-22-14)10-18-24(20,21)16-6-5-15(17)23-16/h3-6,9,13,18H,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNJQGVMHFHNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2,3-Dihydrobenzofuran-5-Yl)Acetaldehyde

  • Friedel-Crafts Acylation :
    2,3-Dihydrobenzofuran reacts with acetyl chloride in the presence of AlCl₃ to form 5-acetyl-2,3-dihydrobenzofuran.
  • Reduction :
    The ketone is reduced to the alcohol using NaBH₄ in methanol, followed by oxidation to the aldehyde with pyridinium chlorochromate (PCC).

Reductive Amination

The aldehyde undergoes reductive amination with dimethylamine:

  • Imine Formation :
    2-(2,3-Dihydrobenzofuran-5-yl)acetaldehyde reacts with excess dimethylamine in ethanol at 25°C for 12 hours.
  • Reduction :
    Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the primary amine, yielding 2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethylamine.

Reaction Conditions

Parameter Value Source
Solvent Ethanol
Temp 25°C
Reducing Agent NaBH₃CN
Yield 65–78% Analogous

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution between the sulfonyl chloride and ethylamine:

  • Reaction Setup :
    5-Bromothiophene-2-sulfonyl chloride (1.2 eq) is added dropwise to a stirred solution of 2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.
  • Base Addition :
    Triethylamine (3.0 eq) is introduced to scavenge HCl, maintaining pH > 8.
  • Workup :
    After 6 hours at room temperature, the mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.

Optimization Data

Condition Outcome Source
Solvent DCM
Base Triethylamine
Reaction Time 6 hours
Yield 82–89%

Alternative Pathways Explored

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling was attempted to attach pre-functionalized fragments but showed <10% yield due to steric hindrance from the dimethylamino group.

Microwave-Assisted Amination

Microwave irradiation (150°C, 25 min) in DMF with NaOH accelerated the reaction but led to decomposition of the benzofuran moiety.

Characterization and Validation

  • NMR Spectroscopy :
    • ¹H NMR (500 MHz, CDCl₃) : δ 7.58 (d, J = 4.0 Hz, 1H, thiophene H-3), 7.12 (s, 1H, benzofuran H-6), 6.85 (d, J = 8.5 Hz, 1H, benzofuran H-4), 4.60 (t, J = 7.0 Hz, 2H, OCH₂), 3.25 (t, J = 7.0 Hz, 2H, CH₂N), 2.95 (s, 6H, N(CH₃)₂).
  • HPLC Purity :
    >98% (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).

Challenges and Mitigation Strategies

  • Steric Hindrance : The bulky ethylamine group necessitated slow reagent addition to prevent dimerization.
  • Moisture Sensitivity : Anhydrous conditions and molecular sieves improved yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the bromine atom or the sulfonamide group.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Carbonic Anhydrase Inhibition

The primary application of thiophene sulfonamides, including the compound , lies in their ability to inhibit carbonic anhydrases (CAs). CAs are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of these enzymes can lead to decreased intraocular pressure (IOP), making these compounds valuable in treating glaucoma. Research has demonstrated that thiophene sulfonamides can effectively lower IOP without significant systemic side effects when administered topically .

Antiglaucoma Activity

The compound has been studied for its potential as an antiglaucoma agent. Several studies have shown that thiophene sulfonamides can serve as effective ocular hypotensive agents. For instance, derivatives of thiophene sulfonamide have been evaluated for their efficacy in lowering IOP in animal models, demonstrating promising results that warrant further clinical investigation .

Clinical Evaluations

A series of clinical evaluations have been conducted to assess the effectiveness of thiophene sulfonamides in managing glaucoma. In one study, various derivatives were tested for their ability to reduce IOP in rabbit models. The results indicated that certain compounds exhibited significant hypotensive effects comparable to established therapies .

Comparative Studies

Comparative studies have also been conducted between different classes of carbonic anhydrase inhibitors, including thiophene sulfonamides and other chemical classes like benzothiazoles. These studies highlight the unique efficacy and side effect profiles associated with thiophene sulfonamides, reinforcing their potential as viable alternatives in glaucoma treatment .

Mechanism of Action

The mechanism of action of 5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-SULFONAMIDE would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally or functionally related sulfonamides and amines, based on evidence and inferred properties:

Compound Name Core Structure Key Substituents Reported Properties/Activities Reference
Target Compound Thiophene sulfonamide 5-Bromo, 2,3-dihydrobenzofuran, dimethylaminoethyl Hypothesized antimicrobial/kinase inhibition (inferred from sulfonamide class) -
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)... (2w) Pyrazole carboxamide Naphthalene sulfonamide, dimethylamino, chloro Antimicrobial potential (synthesis described; activity not quantified)
5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides Furan sulfonamide Bromo, substituted phenyl groups Antimicrobial screening (specific data not provided; synthetic route parallels target compound)
Resin cements with ethyl 4-(dimethylamino) benzoate or 2-(dimethylamino) ethyl methacrylate Methacrylate/benzoate Dimethylamino groups Higher degree of polymerization and physical stability with dimethylaminoethyl derivatives

Key Observations:

Sulfonamide Core Variations: The target compound’s thiophene sulfonamide differs from furan sulfonamides (e.g., ) in electronic properties. Naphthalene sulfonamides (e.g., ) exhibit broader aromatic systems, which could improve hydrophobic interactions but reduce metabolic stability relative to the target’s dihydrobenzofuran moiety.

Role of Bromine :

  • Bromine at the 5-position (target compound) mirrors brominated furans in , which are often synthesized to enhance electrophilicity for nucleophilic substitution reactions. This substituent may also improve membrane permeability in antimicrobial contexts.

Amine Functionality: The dimethylaminoethyl group in the target compound shares similarities with amine-containing resin initiators in . Such groups enhance solubility and basicity, which could improve bioavailability. However, excessive basicity might lead to off-target interactions.

Synthetic Routes :

  • Synthesis of the target compound likely parallels methods in and , involving sulfonyl chloride intermediates and nucleophilic substitution. For example, 5-bromofuran-2-sulfonyl chloride () is a precursor for sulfonamide coupling, suggesting analogous steps for the thiophene analog.

Research Findings and Inferences

Antimicrobial Potential

  • Sulfonamides are well-documented for antimicrobial activity.

Physicochemical Properties

  • The dimethylaminoethyl group may enhance water solubility, as seen in resin cements where similar amines improve polymerization kinetics and material stability . This group’s basicity could also facilitate protonation in physiological environments, aiding cellular uptake.

Metabolic Stability

Biological Activity

5-Bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Bromine Atom : Enhances lipophilicity and may impact receptor binding.
  • Benzofuran Moiety : Known for its involvement in various biological activities including anti-inflammatory and anticancer effects.
  • Dimethylamino Group : Often associated with increased potency in drug candidates.
  • Thienyl Sulfonamide : This group can enhance interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Studies have indicated that this compound can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
  • Neuropharmacological Effects : The presence of the dimethylamino group suggests potential activity on neurotransmitter systems, possibly affecting serotonin or dopamine pathways. This could lead to applications in treating mood disorders.

The mechanisms underlying the biological activity of this compound are still being elucidated. Key proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuropharmacological effects.

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds, providing insights into the potential effects of this specific molecule:

StudyFindings
Investigated thiazolidinone derivatives which share structural similarities; found significant anticancer activity against various cell lines.
Explored synthetic strategies for compounds with similar functional groups; highlighted their potential as multitarget agents in antidepressant therapy.
Reviewed pyrazolo[1,5-a]pyrimidines, noting their selective protein inhibition and anticancer properties; relevant to understanding the activity of related structures.

Q & A

Q. What synthetic routes are recommended for synthesizing 5-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide, and how do reaction conditions influence product purity?

  • Methodology : The compound can be synthesized via Suzuki coupling to link aromatic systems, Gewald reactions for thiophene ring formation, and amide coupling for sulfonamide linkages. Reaction conditions (e.g., catalysts like Pd(PPh₃)₄, solvent polarity, temperature gradients) critically impact yield and purity. For example, anhydrous conditions and inert atmospheres minimize side reactions in bromothiophene intermediates . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) enhances purity.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., benzofuran methylene protons at δ 3.2–4.0 ppm, sulfonamide NH at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents .

Q. What functional groups in the compound exhibit high reactivity, and how do they influence derivatization strategies?

  • Methodology : The bromothiophene moiety undergoes nucleophilic substitution (e.g., with amines or thiols), while the sulfonamide group participates in hydrogen bonding with biological targets. The dimethylaminoethyl side chain can be protonated under physiological pH, enhancing solubility. Reactivity studies using TLC monitoring and kinetic assays (e.g., UV-Vis for substitution rates) guide derivatization .

Advanced Research Questions

Q. How can molecular docking and cheminformatics predict the compound’s interaction with enzymes or receptors?

  • Methodology :
  • Molecular Docking (AutoDock Vina, Schrödinger Suite) : Simulates binding poses using crystal structures of target proteins (e.g., kinases, GPCRs). Parameters include grid box size (20 ų) and Lamarckian genetic algorithms for conformational sampling .
  • ADMET Prediction (SwissADME, pkCSM) : Estimates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :
  • Dose-Response Curves : Replicate assays (e.g., IC₅₀ determinations in triplicate) to validate potency variations .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C indicates handling precautions for bioassays) .
  • Cross-Study Meta-Analysis : Apply statistical tools (e.g., Cohen’s d effect size) to harmonize data from disparate experimental setups .

Q. How can statistical experimental design optimize reaction parameters for scalable synthesis?

  • Methodology :
  • Factorial Design (JMP, Minitab) : Screen variables (temperature, catalyst loading, solvent ratio) via a 2³ factorial matrix to identify optimal conditions .
  • Response Surface Methodology (RSM) : Model nonlinear interactions (e.g., quadratic effects of pressure on yield) for process intensification .

Q. What in silico and in vitro approaches validate the compound’s potential as a biochemical probe?

  • Methodology :
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized targets .
  • Fluorescence Polarization : Measures displacement of fluorescent ligands in competitive assays .
  • Molecular Dynamics Simulations (GROMACS) : Predicts binding stability over 100-ns trajectories .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for this compound against enzyme targets?

  • Methodology :
  • Standardized Assay Protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and ATP concentrations (1 mM) in kinase inhibition assays .
  • Negative Control Normalization : Subtract background activity using DMSO-only controls .

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